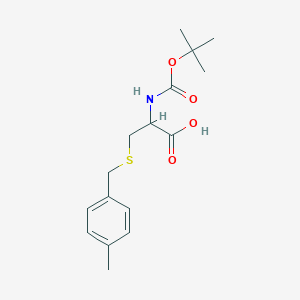

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine

Description

N-(tert-Butoxycarbonyl)-S-(4-methylbenzyl)cysteine (CAS 61925-77-7) is a protected cysteine derivative with the molecular formula C₁₆H₂₃NO₄S and a molecular weight of 325.42 g/mol. Structurally, it features a tert-butoxycarbonyl (Boc) group protecting the amino group and a 4-methylbenzyl (Mbzl) thioether substituent on the sulfur atom of cysteine. This compound is primarily used in peptide synthesis to prevent undesired side reactions during coupling steps and to enhance solubility in organic solvents . Its synthesis typically involves Boc-protection of cysteine followed by alkylation of the thiol group with 4-methylbenzyl halides, as described in analogous procedures for related cysteine derivatives .

Properties

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977474 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-S-[(4-methylphenyl)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-77-7, 61925-78-8 | |

| Record name | NSC334313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-S-[(4-methylphenyl)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methylbenzylthio moiety. The general synthetic route can be outlined as follows:

Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).

Introduction of the 4-Methylbenzylthio Group: The protected amino acid is then reacted with 4-methylbenzylthiol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: TFA, HCl

Substitution: Boc2O, DCC, DIC

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Deprotection to yield the free amine

Substitution: Introduction of new functional groups

Scientific Research Applications

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The 4-methylbenzylthio group can undergo oxidation or substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine and its analogs:

Key Research Findings

Reactivity in Enzymatic Systems

This compound and its analogs exhibit divergent behaviors in biochemical assays. This underscores the critical role of thiol protection in modulating biological activity.

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl group in the target compound increases lipophilicity compared to analogs with smaller alkyl chains (e.g., S-ethyl or S-butyl). This property enhances its compatibility with organic solvents in solid-phase peptide synthesis .

- Optical Activity: Derivatives like N-Boc-S-(4-cyanophenyl)-L-cysteine methyl ester exhibit significant optical rotation ([α]D¹⁸ = +32.0), suggesting that substituent electronic effects influence chiral centers .

Biological Activity

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine (Boc-S-4-MBzl-Cys) is a cysteine derivative notable for its protective group, which facilitates its use in peptide synthesis and drug development. This compound has garnered attention due to its diverse biological activities, particularly in antioxidant properties, metal chelation, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₃NO₄S

- Molecular Weight : 341.42 g/mol

- Structural Features : The tert-butoxycarbonyl (Boc) group protects the amino group, while the 4-methylbenzyl group is attached to the sulfur atom, influencing the compound's reactivity and biological properties.

1. Antioxidant Properties

Cysteine derivatives are known for their role in synthesizing glutathione, a critical antioxidant in cells. Boc-S-4-MBzl-Cys contributes to cellular antioxidant defenses by participating in redox reactions that mitigate oxidative stress. This property is particularly significant in research focused on diseases associated with oxidative damage.

2. Metal Chelation

The thiol group of Boc-S-4-MBzl-Cys exhibits metal-chelating abilities, which can be beneficial in reducing metal ion toxicity and facilitating detoxification processes within biological systems. This characteristic opens avenues for applications in treating heavy metal poisoning and related conditions.

3. Peptide Synthesis

Boc-S-4-MBzl-Cys serves as a valuable building block in peptide synthesis. Its protective groups allow for selective reactions that enhance the efficiency of synthesizing biologically active peptides. This capability is crucial in drug development, especially for targeting specific proteins or enzymes.

4. Bioconjugation Techniques

The compound is utilized in bioconjugation, enabling researchers to attach biomolecules to surfaces or other molecules. This application is essential for diagnostic and therapeutic advancements, particularly in targeted drug delivery systems.

Study on Antioxidant Activity

A study demonstrated that Boc-S-4-MBzl-Cys exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The compound effectively scavenged free radicals in vitro, highlighting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Cancer Therapy Research

In cancer research, Boc-S-4-MBzl-Cys has been explored for its role in developing targeted therapies. Its unique structure allows it to interact selectively with cancer cell receptors, potentially enhancing the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues .

| Study | Findings |

|---|---|

| Antioxidant Study | Significant free radical scavenging ability comparable to ascorbic acid |

| Cancer Therapy | Enhanced efficacy of chemotherapeutics with reduced side effects |

Comparative Analysis with Similar Compounds

To understand the uniqueness of Boc-S-4-MBzl-Cys, it is essential to compare it with other cysteine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(tert-Butoxycarbonyl)-L-cysteine | C₉H₁₇NO₄S | L-cysteine variant without methylbenzyl substitution |

| N-(tert-Butoxycarbonyl)-S-benzylcysteine | C₁₅H₂₁NO₄S | Benzyl substitution instead of 4-methylbenzyl |

| N-Boc-S-(4-methoxybenzyl)-L-cysteine | C₁₆H₂₃NO₅S | Contains a methoxy group instead of methyl |

Conclusions

This compound represents a promising compound in medicinal chemistry due to its diverse biological activities. Its roles in antioxidant defense, metal chelation, peptide synthesis, and bioconjugation techniques position it as a valuable tool in drug development and therapeutic applications. Ongoing research is likely to unveil further insights into its mechanisms of action and potential clinical uses.

Future Directions

Future studies should focus on:

- In vivo investigations to evaluate the therapeutic efficacy of Boc-S-4-MBzl-Cys.

- Exploring its interactions with various biological targets to elucidate mechanisms underlying its biological activities.

- Developing novel formulations incorporating this compound for enhanced therapeutic outcomes.

Q & A

Q. What are the key synthetic routes for preparing N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine, and what reaction conditions are critical?

The synthesis typically involves reacting tert-butoxycarbonyl chloride (Boc-Cl) with S-(4-methylbenzyl)-L-cysteine in the presence of a base such as triethylamine. This step ensures the Boc group is introduced at the amino group while preserving the thiol-protected 4-methylbenzyl moiety. Optimal conditions include anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric excess of Boc-Cl to maximize yield . Purification via silica gel chromatography or recrystallization is often required to achieve >95% purity.

Q. How do the Boc and S-(4-methylbenzyl) groups enhance stability in peptide synthesis?

- Boc Group : Protects the α-amino group from undesired reactions during peptide coupling. It is stable under basic conditions but removable with strong acids (e.g., TFA), enabling sequential deprotection in solid-phase synthesis .

- S-(4-Methylbenzyl) Group : Shields the cysteine thiol from oxidation and disulfide formation. Unlike smaller alkyl groups, the 4-methylbenzyl group improves solubility in organic solvents, facilitating peptide chain elongation .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and 4-methylbenzyl moiety (δ ~2.3 ppm for CH, 7.1–7.3 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with UV detection (220–280 nm) assesses purity (>98% typical for research-grade material) .

- Optical Rotation : [α] values confirm enantiomeric integrity (e.g., +21° for related Boc-protected cysteine esters in chloroform) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. How does the stability of the Boc and S-(4-methylbenzyl) groups vary under different experimental conditions?

- Acidic Conditions : Boc groups are cleaved by TFA or HCl/dioxane, while S-(4-methylbenzyl) remains intact unless exposed to strong reducing agents (e.g., Na/NH) .

- Oxidative Environments : The 4-methylbenzyl group prevents thiol oxidation up to 50°C but may degrade under prolonged UV exposure .

- Aqueous Solubility : Limited solubility in water (logP ~2.5) necessitates organic solvents (DMF, DMSO) for biochemical assays .

Q. What are the comparative advantages of S-(4-methylbenzyl) over other thiol-protecting groups in cysteine derivatives?

The 4-methylbenzyl group offers a balance of stability and ease of removal, making it suitable for multi-step syntheses requiring orthogonal protection .

Methodological Considerations

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in chloroform vs. water) arise from variations in purity and measurement protocols. Standardize testing using USP methods:

- Prepare saturated solutions at 25°C.

- Quantify via gravimetric analysis or UV-Vis spectroscopy .

- Note that the Boc group increases hydrophobicity, reducing aqueous solubility compared to unprotected cysteine .

Q. What strategies mitigate racemization during peptide coupling with this derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.